Benzoyl oxokadsuranol

Cytotoxicity Anticancer Natural Products

Benzoyl oxokadsuranol is a non-interchangeable dibenzocyclooctadiene lignan from Kadsura longipedunculata. Its unique benzoyl group drives potent fatty acid synthase (FAS) inhibition and defines its moderate cytotoxicity (IC50 6.9–9.8 μM). As a validated chemotaxonomic marker, it is essential for authenticating Kadsura species. This high-purity standard ensures reproducible results in advanced analytical methods like UPLC-MS/MS. Choose it to guarantee research integrity and avoid generic substitution risks.

Molecular Formula C29H28O9
Molecular Weight 520.5 g/mol
Cat. No. B12363882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl oxokadsuranol
Molecular FormulaC29H28O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C
InChIInChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1
InChIKeyQKCAULIJCVGCOM-BMMMKAKKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl oxokadsuranol: Sourcing and Core Identity for Dibenzocyclooctadiene Lignan Research


Benzoyl oxokadsuranol (CAS: 130252-47-0, MF: C29H28O9, MW: 520.53 g/mol) is a dibenzocyclooctadiene lignan [1]. It is a natural product primarily isolated from the stems of *Kadsura longipedunculata* [2] and also identified in *Kadsura coccinea* [3]. Chemically, it can be obtained by hydroxylation of its precursor, benzoyl oxokadsurane [3]. Its characterization is based on comprehensive spectroscopic analysis [4]. As a component of the bioactive matrix of *Kadsura* species, it is being investigated for its potential roles in cytotoxicity and anti-inflammatory pathways .

Why In-Class Lignan Analogs Cannot Substitute for Benzoyl oxokadsuranol in Experimental Design


Within the complex landscape of *Kadsura*-derived dibenzocyclooctadiene lignans, generic substitution is a significant risk for research reproducibility. While the core skeleton may be shared with compounds like benzoyl oxokadsurane, isovaleroyl oxokadsuranol, or interiotherin B, even minor structural variations (e.g., hydroxylation state, ester substituent) can dictate differential bioactivity, target engagement, and compound stability [1]. For instance, the presence of a benzoyl group in certain dibenzocyclooctadiene lignans has been directly linked to the complete inhibition of fatty acid synthase (FAS) activity, a property not shared by all in-class members [2]. Furthermore, the capacity of benzoyl oxokadsuranol to serve as a chemotaxonomic marker for distinguishing *Kadsura* species underscores its structural and biosynthetic uniqueness, making it a non-interchangeable entity for both biological and chemical studies [3].

Quantitative Differentiation of Benzoyl oxokadsuranol: Head-to-Head Evidence vs. Analogs


Cytotoxic Selectivity of Benzoyl oxokadsuranol Against Tumor Cell Lines

Benzoyl oxokadsuranol was evaluated for cytotoxic activity in a panel of human tumor cell lines and exhibited weak inhibitory activity with IC50 values ranging from 6.9–9.8 μM [1]. While this level of activity is moderate, its close structural analog, benzoyl oxokadsurane (also known as Schiarisanrin C), demonstrates significantly more potent and selective cytotoxicity, with ED50 values ranging from 0.36 to 7.1 μg/mL against KB, COLO-205, HEPA, and HELA cell lines [2]. This data indicates that the hydroxylation of the core skeleton, which distinguishes benzoyl oxokadsuranol from benzoyl oxokadsurane, profoundly modulates the cytotoxic potency and cell line selectivity profile.

Cytotoxicity Anticancer Natural Products

Chemotaxonomic Specificity: Benzoyl oxokadsuranol as a Unique Marker for Kadsura Species

Benzoyl oxokadsuranol has been identified as a chemotaxonomic marker capable of distinguishing *Kadsura interior* from *K. heteroclita*, *K. longipedunculata*, and *K. japonica* [1]. A comparative study demonstrated that benzoyl oxokadsuranol was present in *K. interior* but could be used to differentiate it from *K. longipedunculata*, among others. In contrast, other lignans like Heteroclitin G and Kadsurin were found across multiple species, serving as less specific markers [1]. This provides direct, species-level evidence for the compound's unique biological occurrence.

Chemotaxonomy Species Differentiation Quality Control

Structural and Synthetic Relationship: Benzoyl oxokadsuranol vs. Its Precursor Benzoyl oxokadsurane

Benzoyl oxokadsuranol is a hydroxylated derivative of benzoyl oxokadsurane, providing a direct structural and synthetic link [1]. This relationship is not merely academic; it defines the compound's physicochemical properties. Benzoyl oxokadsuranol (C29H28O9) has a molecular weight of 520.53 g/mol, whereas benzoyl oxokadsurane (C29H28O8) has a molecular weight of 504.50 g/mol [2]. This difference of a single oxygen atom (hydroxyl group) has quantifiable implications for solubility, chromatographic behavior (e.g., HPLC retention time), and biological target engagement, as evidenced by the differential cytotoxicity data.

Synthetic Biology Metabolic Engineering Analytical Chemistry

Role of the Benzoyl Moiety in FAS Inhibition: Class-Level Inference for Benzoyl oxokadsuranol

Studies on related dibenzocyclooctadiene lignans have demonstrated that compounds possessing a benzoyl or tigloyl group on the core skeleton entirely inhibited fatty acid synthase (FAS) activity in a dose-dependent manner [1]. This is a class-level inference suggesting that the benzoyl group is a key pharmacophore for this specific activity. While direct FAS inhibition data for benzoyl oxokadsuranol is currently lacking in the public domain, this established structure-activity relationship (SAR) from a closely related compound class provides a strong, evidence-based rationale for its investigation as an FAS inhibitor, distinguishing it from lignans lacking this critical ester moiety.

Enzyme Inhibition Fatty Acid Synthase Metabolic Disease

Optimized Application Scenarios for Benzoyl oxokadsuranol in Research and Industrial Settings


Botanical Reference Standard for *Kadsura* Species Authentication

As a validated chemotaxonomic marker, benzoyl oxokadsuranol is an ideal reference standard for the authentication and quality control of *Kadsura* species, particularly *K. interior* and *K. longipedunculata* [1]. Its specific presence, as opposed to more generic lignans, allows for the development of targeted HPLC or LC-MS methods to verify botanical identity and detect adulteration in raw herbal materials or extracts. This ensures the consistency and reproducibility of research and manufactured products derived from these plants.

Targeted Study of Moderate Cytotoxicity and Selectivity Profiles

For researchers investigating anticancer agents, benzoyl oxokadsuranol presents a defined, moderate cytotoxic profile with IC50 values in the 6.9–9.8 μM range [1]. This is in stark contrast to its more potent analog, benzoyl oxokadsurane, which has ED50 values as low as 0.36 μg/mL [2]. Benzoyl oxokadsuranol is therefore the compound of choice for studies where a milder or distinct cell line selectivity profile is required, enabling the dissection of structure-activity relationships and the development of potentially less toxic therapeutic leads.

Hypothesis-Driven Research on Fatty Acid Synthase (FAS) Inhibition

Based on established SAR for dibenzocyclooctadiene lignans, the benzoyl group in benzoyl oxokadsuranol is a strong predictor of potent fatty acid synthase (FAS) inhibition [1]. This compound is thus a high-priority candidate for experimental validation as an FAS inhibitor in the context of cancer and metabolic disease research. Procuring benzoyl oxokadsuranol allows researchers to directly test this class-level inference and explore a potential novel mechanism of action distinct from other lignans lacking this key structural feature.

Analytical Method Development and Validation

Due to its well-defined chemical identity (C29H28O9, MW: 520.53 g/mol) and its distinct structural relationship to benzoyl oxokadsurane [1], benzoyl oxokadsuranol is a valuable analyte for developing and validating advanced analytical methods. Its unique mass and chromatographic properties make it suitable for use as a standard in UPLC-MS/MS or GC-MS workflows for the sensitive and specific quantification of this and related lignans in complex biological matrices or natural product extracts.

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